![molecular formula C18H8Cl2N2O4S B5011575 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, also known as DNTB, is a synthetic compound that belongs to the class of coumarin derivatives. DNTB has gained significant attention in scientific research due to its unique chemical structure and potential biological activities.
作用機序
The exact mechanism of action of 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound exerts its biological activities by interfering with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways. This compound has been shown to inhibit the activity of enzymes involved in DNA replication, such as topoisomerase and DNA polymerase. Moreover, this compound has been reported to bind to the ribosome, thereby inhibiting protein synthesis. Furthermore, this compound has been shown to modulate the activity of various signaling pathways, such as MAPK and NF-κB, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of microbial and viral strains by disrupting their DNA replication and protein synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, this compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby exerting anti-inflammatory effects.
実験室実験の利点と制限
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several advantages for lab experiments, such as its synthetic accessibility, high purity, and stability. Moreover, this compound exhibits a broad spectrum of biological activities, making it a versatile compound for various research applications. However, this compound has certain limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
将来の方向性
There are several future directions for the research on 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one. One potential area of investigation is the development of this compound-based drugs for the treatment of microbial and viral infections, cancer, and inflammatory diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, the synthesis of this compound analogs with improved biological activities and pharmacokinetic properties may lead to the discovery of novel therapeutic agents. Lastly, the application of this compound in various fields, such as agriculture and environmental science, should be explored to fully utilize its potential.
合成法
The synthesis of 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves the reaction of 3-acetyl-6,8-dichloro-2H-chromen-2-one with 2-amino-4-(4-nitrophenyl)thiazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
科学的研究の応用
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been extensively studied for its potential biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound has shown promising results in inhibiting the growth of various microbial and viral strains, such as Staphylococcus aureus, Escherichia coli, and herpes simplex virus. Additionally, this compound has exhibited cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2N2O4S/c19-11-5-10-6-13(18(23)26-16(10)14(20)7-11)17-21-15(8-27-17)9-1-3-12(4-2-9)22(24)25/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUCUDHVMOIAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5011496.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
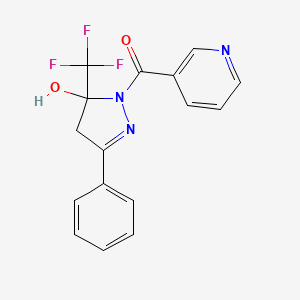
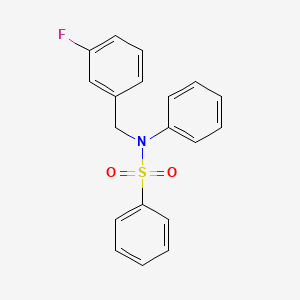
![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)
![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)

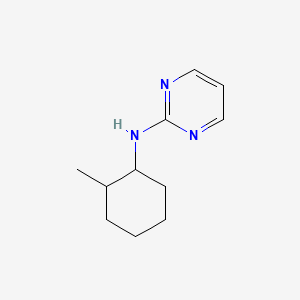
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)
![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)
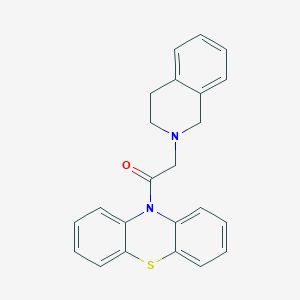
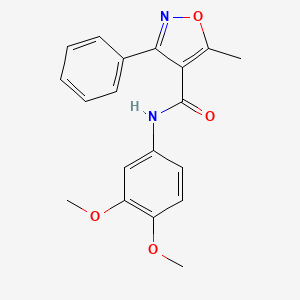
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)